Methods of Synthesis
Oxytetracycline dihydrate can be synthesized through fermentation processes using Streptomyces species, particularly Streptomyces rimosus. The biosynthesis involves a series of enzymatic reactions facilitated by polyketide synthases. The process can be summarized in three main stages:
The synthesis can also be enhanced through genetic engineering techniques to improve yield and efficiency.
Structure and Data
The molecular structure of oxytetracycline dihydrate features a tetracyclic core with multiple hydroxyl groups attached to it. The specific stereochemistry is crucial for its biological activity. The chemical structure can be represented as follows:
The compound's structure allows it to effectively bind to bacterial ribosomes, inhibiting protein synthesis.
Reactions and Technical Details
Oxytetracycline dihydrate participates in several chemical reactions that are significant for its function as an antibiotic:
These reactions are critical for understanding both the therapeutic applications and limitations of oxytetracycline.
Process and Data
The mechanism of action of oxytetracycline dihydrate involves:
Pharmacokinetic studies indicate that absorption rates vary across different tissues, with significant concentrations found in kidneys and gills in aquatic organisms .
Oxytetracycline dihydrate has numerous applications in both clinical and research settings:
Oxytetracycline dihydrate (C₂₂H₂₈N₂O₉•2H₂O) exerts antibacterial effects through reversible, high-affinity binding to the 30S prokaryotic ribosomal subunit. Its primary target is the ribosomal decoding A-site, where it sterically blocks aminoacyl-tRNA accommodation. Structural analyses reveal that the drug interacts with conserved nucleotides of the 16S rRNA (notably h31 and h34) through hydrogen bonding between its C11-C12 β-diketone system and the RNA backbone [2]. This interaction disrupts ribosomal elongation dynamics by preventing codon-anticodon recognition, stalling polypeptide chain extension.
Time-kill kinetic studies demonstrate concentration-dependent suppression of protein synthesis, with >90% inhibition achieved at 4× MIC concentrations. The binding affinity (kb) varies significantly with Mg²⁺ ion concentration due to conformational changes in rRNA tertiary structure. Unlike earlier tetracyclines, oxytetracycline maintains ribosomal binding efficacy against strains with modified efflux systems owing to its enhanced membrane permeability [1] [6].
Table 1: Ribosomal Binding Parameters of Oxytetracycline Dihydrate
Target Component | Binding Site | Affinity Constant (kb, M⁻¹) | Key Molecular Interactions |
---|---|---|---|
30S ribosomal subunit | A-site (h31/h34) | 2.3 × 10⁷ | H-bonds at C11-C12 diketone |
16S rRNA | Nucleotide A892 | 1.8 × 10⁶ | Mg²⁺-dependent docking |
Ribosomal protein uS9 | Hydrophobic pocket | 4.7 × 10⁵ | Van der Waals contacts |
Oxytetracycline dihydrate exhibits differential activity against aquaculture-relevant pathogens due to variations in bacterial membrane architecture and efflux mechanisms. Against Gram-negative species (Aeromonas hydrophila, Vibrio anguillarum), MIC values range from 0.5–2 μg/ml, reflecting efficient diffusion through porin channels. In contrast, efficacy against Gram-positive pathogens (Streptococcus iniae, Lactococcus garvieae) is enhanced (MIC 0.1–0.8 μg/ml) due to reduced membrane barriers [1] [7].
Notably, Photobacterium damselae subsp. piscicida demonstrates intrinsic resistance (MIC >16 μg/ml) attributed to constitutive expression of Tet(E) efflux pumps. Time-dependent killing assays reveal >3-log10 CFU reduction within 12 hours against Yersinia ruckeri at 2× MIC concentrations. However, biofilm-embedded Flavobacterium psychrophilum exhibits 8–16-fold MIC increases due to impaired antibiotic penetration through extracellular polymeric substances [3] [7].
Table 2: Comparative Efficacy in Aquaculture Pathogens
Pathogen | Gram Stain | MIC Range (μg/ml) | Time to 99% Kill (h) | Resistance Mechanism |
---|---|---|---|---|
Aeromonas salmonicida | - | 0.5–1.0 | 8 | Tet(A) efflux |
Vibrio ordalii | - | 1.0–2.0 | 12 | Porin restriction |
Edwardsiella ictaluri | - | 0.25–0.5 | 6 | None identified |
Streptococcus agalactiae | + | 0.1–0.25 | 10 | erm(B) methylation |
Renibacterium salmoninarum | + | 0.5–1.0 | 24 | Biofilm formation |
Beyond ribosomal targeting, oxytetracycline disrupts bacterial energy metabolism through mitochondrial interference. In Escherichia coli models, sub-MIC concentrations (0.25× MIC) reduce oxygen consumption by 62±8% within 2 hours, correlating with direct inhibition of Complex I (NADH:ubiquinone oxidoreductase). This dual-action mechanism depletes cellular ATP reserves synergistically with translation inhibition [1] [4].
Fluorescence microscopy studies with MitoTracker® Red demonstrate rapid mitochondrial membrane depolarization in Staphylococcus aureus after oxytetracycline exposure (10× MIC), with 80% ΔΨm loss within 15 minutes. This effect precedes cytoplasmic membrane disruption, indicating primary organelle damage. The drug's accumulation in membrane compartments is facilitated by its lipophilic hydronaphthacene core, which partitions into phospholipid bilayers at approximately 3:1 membrane-to-cytosol ratio [4].
Table 3: Organelle-Specific Effects at 1× MIC
Organelle | Parameter Measured | Inhibition (%) | Time to Max Effect (min) | Key Biochemical Target |
---|---|---|---|---|
Mitochondria | O₂ consumption | 62±8 | 120 | Complex I |
Mitochondria | ATP synthesis | 78±5 | 90 | F₀F₁-ATP synthase |
Cell membrane | ΔpH gradient | 45±12 | 240 | H⁺-ATPase |
Ribosome | Protein synthesis | 97±2 | 30 | 30S subunit |
Oxytetracycline dihydrate susceptibility is compromised by three primary resistance mechanisms: ribosomal protection proteins (RPPs), enzymatic inactivation, and efflux pumps. Among these, energy-dependent efflux mediated by Tet proteins (particularly Tet(B), Tet(C), and Tet(K)) represents >65% of clinical resistance. Tet efflux pumps utilize proton motive force to extrude tetracyclines before reaching ribosomal targets [6] [8].
Notably, oxytetracycline demonstrates reduced susceptibility to Tet(M)-mediated ribosomal protection compared to earlier tetracyclines due to its C5 hydroxyl group, which enhances ribosomal binding affinity. However, efflux by Tet(A) remains significant, with resistant strains exhibiting 32–64-fold MIC increases. EPI (efflux pump inhibitor) synergy studies show that phenylalanine-arginine β-naphthylamide (PAβN) restores susceptibility in 78% of Enterobacter cloacae isolates by competitive inhibition of Tet efflux channels [6]. Molecular modeling reveals that oxytetracycline's dimethylamino group at C4 forms ionic bonds with Asp156 in the Tet(B) binding pocket, contributing to substrate recognition and subsequent extrusion.
Table 4: Resistance Modulation Profiles
Resistance Mechanism | Genetic Determinant | Oxytetracycline MIC Increase (Fold) | Reversal by EPIs | Key Resistance-Breaking Modification |
---|---|---|---|---|
RPP-mediated | tet(M) | 8–16 | No | C5-OH enhances binding |
Efflux pump | tet(B) | 32–64 | Yes (PAβN) | C4-dimethylamino recognized |
Efflux pump | tet(K) | 16–32 | Partial | Reduced membrane partitioning |
Enzymatic inactivation | tet(X) | >128 | No | Hydroxylation at C11a |
Comprehensive Compound Nomenclature
Table 5: Standardized Chemical Identifiers for Oxytetracycline Dihydrate SigmaUltra
Identifier Type | Designation | Source Reference |
---|---|---|
IUPAC Name | (4S,4aR,5S,5aR,6S,12aS)-4-(Dimethylamino)-3,5,6,10,11,12a-hexahydroxy-6-methyl-1,12-dioxo-1,4,4a,5,5a,6,12,12a-octahydrotetracene-2-carboxamide dihydrate | [1] |
CAS Registry | 6153-64-6 | [8] |
Molecular Formula | C₂₂H₂₈N₂O₉•2H₂O | [1] |
Synonyms | 5-Hydroxytetracycline dihydrate; Oxytetracycline USP dihydrate; Terramycin dihydrate | [2] [8] |
Canonical SMILES | CN(C)[C@@H]1[C@@H]2C[C@H]3C@@HO.O.O | [1] |
InChI Key | OSMFCIQHFWYJOD-FFCQWHCPSA-N | [8] |
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